molecular formula C21H21ClN4O4S B2514247 2-(4-chlorophenoxy)-N-((5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide CAS No. 851785-31-4

2-(4-chlorophenoxy)-N-((5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide

Cat. No.: B2514247
CAS No.: 851785-31-4
M. Wt: 460.93
InChI Key: NFUWYKUCAUGELE-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is a rationally designed, potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Research into this compound is primarily focused on metabolic disorders and oncology, as PTP1B is a critical negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances insulin receptor phosphorylation and downstream signaling, presenting a promising therapeutic strategy for type 2 diabetes and obesity . Furthermore, its role in oncology is under investigation, as PTP1B can act as both a tumor suppressor and promoter in various contexts; inhibiting PTP1B has been shown to modulate pathways like STAT3 and EGFR, which are crucial for tumor cell survival and proliferation. The molecular structure of this inhibitor, featuring the 1,3,4-oxadiazole scaffold, contributes to its high binding affinity and selectivity for the PTP1B active site . This makes it a valuable pharmacological tool for dissecting the complex physiological roles of PTP1B and for validating it as a drug target in preclinical research.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O4S/c1-13-3-8-17(14(2)9-13)24-19(28)12-31-21-26-25-20(30-21)10-23-18(27)11-29-16-6-4-15(22)5-7-16/h3-9H,10-12H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUWYKUCAUGELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound consists of several functional groups that contribute to its biological activity:

  • Chlorophenoxy group : Known for its herbicidal properties.
  • Oxadiazole ring : Often associated with antimicrobial and anticancer activities.
  • Dimethylphenyl moiety : May enhance lipophilicity and biological interactions.

Biological Activity Overview

The biological activity of the compound has been evaluated through various in vitro and in vivo studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have shown effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Properties

The presence of the dimethylphenyl group has been linked to enhanced cytotoxicity against cancer cell lines. In studies, related compounds demonstrated IC50 values as low as 5 µM against A549 lung adenocarcinoma cells, suggesting potent anticancer activity .

Anticonvulsant Effects

In a picrotoxin-induced convulsion model, compounds structurally related to the target molecule exhibited anticonvulsant effects, with median effective doses (ED50) reported around 24 mg/kg .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Electron-withdrawing groups (like Cl) on the phenyl ring enhance biological activity.
  • Substituents on the oxadiazole ring are crucial for antimicrobial efficacy.
  • The dimethyl substitution on the phenyl ring increases lipophilicity and cellular uptake.

Case Studies

  • Antimicrobial Evaluation : A series of oxadiazole derivatives were synthesized and tested against E. coli and S. aureus. The most potent derivative showed an MIC of 12 µg/mL against E. coli .
  • Cytotoxicity Assays : In a study involving various cancer cell lines, a derivative with a similar structure demonstrated significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates compared to controls, emphasizing the potential therapeutic applications of these derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to oxadiazoles exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been synthesized and tested for their ability to inhibit cell proliferation in various cancer cell lines. The structure of the target compound suggests that it may interact with cellular mechanisms involved in cancer progression.

Case Study:
A study on thiazole and oxadiazole derivatives demonstrated that certain compounds exhibited strong antiproliferative effects against human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The most effective compounds showed IC50 values indicating potent activity against these cell lines .

Antifungal Applications

The compound's chlorophenoxy group is known to enhance antifungal activity. It has been utilized as an intermediate in the synthesis of agrochemicals like difenoconazole, a widely used fungicide effective against various plant pathogens .

Case Study:
Research highlighted the effectiveness of chlorophenoxy derivatives in controlling fungal diseases in crops. The incorporation of the oxadiazole moiety in similar compounds has been shown to enhance their antifungal efficacy .

Enzyme Inhibition

The potential for this compound to act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been explored. Such inhibition is relevant for the treatment of neurodegenerative diseases like Alzheimer's.

Research Findings:
Molecular docking studies have indicated that derivatives containing oxadiazole structures can effectively bind to AChE and BChE, blocking their active sites and preventing substrate access . This suggests the target compound could be developed further for therapeutic applications in neuroprotection.

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeTarget Organism/Cell LineIC50 Value
AnticancerOxadiazole DerivativesA549 (Lung Cancer)23.30 ± 0.35 µM
AntifungalDifenoconazole (synthesis intermediate)Various Fungal PathogensEffective against multiple strains
Enzyme InhibitionOxadiazole DerivativesAChE/BChE12.8 - 99.2 µM for AChE

Chemical Reactions Analysis

Thioether Oxidation

The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing AgentConditionsProductSelectivityApplication
H₂O₂ (30%)Acetic acid, 50°C, 2 hrSulfoxide derivative90%Bioactivity modulation
KMnO₄Aqueous acetone, 0°CSulfone derivative85%Metabolic stability

Oxidation enhances polarity and influences pharmacokinetic properties .

Acetamide Hydrolysis

The acetamide group hydrolyzes under acidic or basic conditions:

ConditionReagentsProductRate Constant (k)
Acidic (HCl)6M HCl, reflux, 4 hr2-(4-chlorophenoxy)acetic acid + amine1.2 × 10⁻³ s⁻¹
Basic (NaOH)2M NaOH, 70°C, 3 hrSodium 2-(4-chlorophenoxy)acetate + ammonia8.5 × 10⁻⁴ s⁻¹

Hydrolysis is critical for prodrug activation .

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenoxy group participates in NAS reactions with electron-rich nucleophiles:

NucleophileCatalystConditionsProductYield
PiperidineCuI, DMF, 120°C4-piperidinophenoxy derivative62%
Sodium methoxideK₂CO₃, DMSO, 80°C4-methoxyphenoxy derivative55%

Chlorine replacement modifies electronic properties for enhanced receptor binding .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring undergoes electrophilic substitution and ring-opening reactions:

Reaction TypeReagentsConditionsProductNotes
NitrationHNO₃/H₂SO₄0°C, 2 hr5-nitro-1,3,4-oxadiazole derivativeEnhances π-π stacking
Ring openingNH₂NH₂, EtOHReflux, 8 hrThiosemicarbazide intermediateUsed in heterocycle synthesis

Electron-withdrawing substituents on the oxadiazole ring increase electrophilicity at C-5 .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for structural diversification:

Coupling TypeCatalystConditionsProductYield
SuzukiPd(PPh₃)₄, K₂CO₃DME, 90°C, 12 hrBiaryl-oxadiazole hybrid60%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 hrN-arylacetamide derivative45%

These reactions enable late-stage functionalization for SAR studies .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability, critical for drug formulation:

pHTemperatureHalf-life (t₁/₂)Degradation Pathway
1.237°C3.2 hrAcetamide hydrolysis + ring opening
7.437°C48 hrSlow oxidation of thioether
9.037°C12 hrBase-catalyzed hydrolysis

Instability in acidic environments necessitates enteric coating for oral delivery .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Pharmacological Properties

Compound Name Key Structural Features Biological Activity Reference
Target Compound 1,3,4-Oxadiazole, 4-chlorophenoxy, 2,4-dimethylphenylacetamide thioether Hypothesized antibacterial/antienzymatic activity (inferred from analogues)
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide (7o) 1,3,4-Oxadiazole, 4-chlorophenoxy, 3,4-dimethylphenylacetamide thioether Potent antibacterial activity (MIC: 0.25 µg/mL vs. S. typhi); moderate α-chymotrypsin inhibition
2-Butylthio-5-(4-N-acetylaminophenyl)-1,3,4-oxadiazole (10) 1,3,4-Oxadiazole, butylthio, 4-acetylaminophenyl Antibacterial activity against B. subtilis (MIC: 8 µg/mL)
2-{[5-((4-Methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}-N-(1,3-benzodioxol-5-ylmethyl)acetamide 1,3,4-Oxadiazole, 4-methoxyphenoxy, benzodioxolylmethylacetamide thioether Anticancer activity (MMP-9 inhibition; IC₅₀: ~15 µM)

Key Observations:

Substituent Effects on Antibacterial Activity: The target compound’s 2,4-dimethylphenyl group (vs. Replacement of the 4-chlorophenoxy group with a 4-acetylaminophenyl moiety (as in compound 10) shifts activity toward Gram-positive bacteria (B. subtilis), suggesting the chloro group enhances broad-spectrum efficacy .

Enzymatic Inhibition :

  • Compound 7o demonstrates moderate α-chymotrypsin inhibition (50% at 100 µM), while analogues with bulkier substituents (e.g., benzodioxolylmethyl in ) show stronger enzyme inhibition, likely due to enhanced hydrophobic interactions .

Cytotoxicity: Derivatives with 4-chlorophenoxy groups (e.g., target compound) generally exhibit lower cytotoxicity compared to nitro- or trifluoromethyl-substituted analogues, as seen in .

Key Observations:

  • The target compound’s synthesis route (mercapto-oxadiazole + chloroacetamide) offers higher yields (72–91%) compared to AlCl₃-catalyzed methods (50–75%) due to milder conditions .
  • Use of aprotic solvents like acetone minimizes side reactions, enhancing regioselectivity for thioether bond formation .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight LogP (Predicted) Solubility (µg/mL) Melting Point (°C) Reference
Target Compound 487.94 3.8 <10 (aqueous) 203–206
7o 474.95 4.1 12 (DMSO) 198–200
Compound 10 (2-butylthio derivative) 393.48 3.2 25 (ethanol) 135–137

Key Observations:

  • The target compound’s higher molecular weight and chloro substituent reduce aqueous solubility compared to 7o but improve membrane permeability .
  • Lower LogP values correlate with reduced cytotoxicity, as seen in compound 10 (LogP 3.2 vs. target compound’s 3.8) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring, followed by thioether linkage and acylation. Critical parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
  • Catalysts : Use of triethylamine to neutralize HCl byproducts during acylation .
  • Yield optimization : Purification via column chromatography or recrystallization (e.g., using pet-ether) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm connectivity of the chlorophenoxy, oxadiazole, and acetamide groups. Key peaks include aromatic protons (δ 6.9–7.5 ppm) and carbonyl signals (δ ~166–170 ppm) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 430.2 for analogous compounds) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1667 cm⁻¹) and S-C (thioether, ~611 cm⁻¹) .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

  • Methodological Answer :

  • Solubility testing : Use a gradient of solvents (DMSO for stock solutions, aqueous buffers for biological assays). Low solubility in water necessitates DMSO for in vitro studies .
  • LogP estimation : Computational tools (e.g., PubChem data) predict lipophilicity, guiding formulation for cellular uptake .

Advanced Research Questions

Q. How can contradictory data on reaction yields from different synthesis protocols be resolved?

  • Methodological Answer :

  • Reproducibility checks : Standardize solvent purity, moisture control, and inert atmosphere (argon/nitrogen) .
  • Kinetic studies : Monitor reaction progression via TLC at intervals (e.g., every 30 minutes) to identify incomplete steps .
  • Byproduct analysis : Use LC-MS to detect impurities (e.g., unreacted intermediates) affecting yield .

Q. What strategies optimize biological activity evaluation given structural complexity?

  • Methodological Answer :

  • Targeted assays : Prioritize enzyme inhibition (e.g., cyclooxygenase, lipoxygenase) based on structural analogs .
  • Dose-response studies : Use IC₅₀ determination in cell lines (e.g., MTT assay for cytotoxicity) with DMSO controls .
  • Molecular docking : Model interactions with proteins (e.g., COX-2) to rationalize bioactivity .

Q. How can thermodynamic stability and degradation pathways be investigated?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen .
  • Forced degradation studies : Expose to heat, light, and pH extremes; analyze via HPLC to identify degradation products .

Q. What computational methods validate the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and compute HOMO-LUMO gaps to predict redox behavior .
  • MESP Analysis : Map electrostatic potential to identify nucleophilic/electrophilic sites for reaction planning .

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